molecular formula C17H16F3N3O4S B2791142 ethyl 6-methyl-2-oxo-4-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate CAS No. 899749-34-9

ethyl 6-methyl-2-oxo-4-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2791142
CAS No.: 899749-34-9
M. Wt: 415.39
InChI Key: FANZVGZMPDICJS-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, an anilino group, and a pyrimidine ring

Preparation Methods

The synthesis of ethyl 6-methyl-2-oxo-4-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory synthesis.

Chemical Reactions Analysis

Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like kinesin-5, which is crucial for the separation of genetic material during mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis of cancer cells . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-3-27-15(25)13-9(2)21-16(26)23-14(13)28-8-12(24)22-11-7-5-4-6-10(11)17(18,19)20/h4-7H,3,8H2,1-2H3,(H,22,24)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZVGZMPDICJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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